Scandium acetate hydrate

Thermal analysis Scandium oxide synthesis SHS precursors

Scandium acetate hydrate (Sc(CH₃COO)₃·xH₂O, CAS 304675-64-7) is a white hygroscopic crystalline powder that thermally decomposes above 200°C to high-purity Sc₂O₃, releasing only acetic acid vapors—a cleaner pathway than nitrate-based precursors that evolve corrosive NOₓ gases. The uniquely small Sc³⁺ ionic radius (74.5 pm, vs. Y³⁺ 90 pm and La³⁺ 103.2 pm) imparts higher charge density and Lewis acidity, preventing phase segregation in SOFC electrolytes, YSGG laser crystals, and optical coatings where ionic radius matching is critical. Unlike halide-based Lewis acids (AlCl₃, TiCl₄, BF₃) that hydrolyze in water, scandium acetate hydrate functions as a water-tolerant catalyst in aqueous-phase organic synthesis and green chemistry processes. Supplied at 99.9% purity (metals basis) with solubility in water, ethanol, and methanol, it is the definitive precursor for sol-gel processing, spin coating, spray pyrolysis, and SHS combustion synthesis. Ships ambient; non-hazardous for transport.

Molecular Formula C6H14O7Sc
Molecular Weight 243.13 g/mol
Cat. No. B12060117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium acetate hydrate
Molecular FormulaC6H14O7Sc
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.CC(=O)O.O.[Sc]
InChIInChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;
InChIKeyNAXGMQHCOOEQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium Acetate Hydrate: Procurement-Relevant Properties and Class Positioning for Scientific Sourcing


Scandium acetate hydrate (Sc(CH₃COO)₃·xH₂O, CAS 304675-64-7) is an inorganic rare-earth carboxylate salt supplied as a white, hygroscopic crystalline powder with water solubility [1]. The compound exhibits thermal decomposition above 200°C to yield scandium oxide (Sc₂O₃), releasing acetic acid vapors during the conversion [2]. It functions as a Lewis acid catalyst in organic transformations and serves as a soluble precursor for scandium oxide synthesis, advanced ceramics, and scandium-doped optical materials . Commercial specifications typically range from ≥98% to 99.999% purity on a metals basis .

Why Scandium Acetate Hydrate Cannot Be Interchanged with Other Rare-Earth Acetates in Demanding Applications


Despite being grouped with lanthanide acetates, scandium acetate hydrate exhibits distinct chemical behavior that precludes generic substitution. Scandium (Sc³⁺) possesses a significantly smaller ionic radius (74.5 pm in six-fold coordination) compared to yttrium (Y³⁺, 90 pm) and lanthanum (La³⁺, 103.2 pm) [1]. This size difference produces a higher charge density and enhanced Lewis acidity, translating to divergent complexation stability, solubility profiles, and thermal decomposition pathways [2]. In material synthesis applications, substituting yttrium acetate for scandium acetate alters oxide phase formation temperatures, dopant incorporation efficiency, and final material performance—particularly in optical and electronic ceramics where ionic radius matching is critical . In catalytic applications, the water-tolerant Lewis acid character of scandium acetate distinguishes it from halide-based alternatives that undergo hydrolysis and deactivation in aqueous reaction media [3].

Quantitative Differentiation Evidence for Scandium Acetate Hydrate: Head-to-Head Comparator Data for Scientific Selection


Thermal Decomposition Onset and Oxide Conversion Temperature: Scandium Acetate vs. Scandium Nitrate vs. Scandium Acetylacetonate

In a comparative thermal analysis study of self-propagating high-temperature synthesis (SHS) precursors, scandium acetate hydrate exhibited a distinct thermal decomposition profile when compared against scandium nitrate and scandium acetylacetonate under identical heating conditions [1]. Thermogravimetry and differential scanning calorimetry data revealed that the initiation of chemical reactions underlying SHS is associated with the thermal destruction of the oxidant (scandium nitrate), with the acetate fuel showing a different reactivity onset temperature and decomposition pathway than the acetylacetonate fuel [1].

Thermal analysis Scandium oxide synthesis SHS precursors Thermogravimetry

Ionic Radius and Lewis Acidity Differentiation: Sc³⁺ vs. Y³⁺ vs. La³⁺ for Coordination-Dependent Applications

The ionic radius of Sc³⁺ in six-fold coordination is 74.5 pm, which is substantially smaller than Y³⁺ (90 pm) and La³⁺ (103.2 pm) [1]. Scandium is classified as a 'hard' Lewis acid according to Pearson's HSAB classification, favoring complexation with oxygen-donor ligands such as acetate . The smaller ionic radius produces a higher charge-to-radius ratio (ionic potential), which directly correlates with enhanced Lewis acid strength and stronger complex formation constants compared to larger rare-earth cations [2].

Ionic radius Lewis acidity Coordination chemistry HSAB theory

Scandium Acetate vs. Yttrium Acetate: Comparative Performance in Advanced Ceramics and Optical Materials

Vendor technical datasheets provide direct comparison between scandium acetate hydrate and yttrium acetate as competing rare-earth precursors. Scandium acetate hydrate (chemical formula Sc(O₂C₂H₃)₃·xH₂O) differs from yttrium acetate (Y(O₂C₂H₃)₃) in molecular weight (222.09 g/mol anhydrous basis for scandium acetate versus higher molecular weight for yttrium acetate) and exhibits distinct application suitability in advanced ceramics, optical materials, and catalyst systems [1].

Advanced ceramics Optical materials Rare earth acetates Material precursor

Water-Tolerant Lewis Acid Catalysis: Scandium Acetate vs. Traditional Halide-Based Lewis Acids

Patent documentation identifies scandium acetate [Sc(OAc)₃] as a water-tolerant Lewis acid catalyst suitable for alkylene oxide hydration to alkylene glycols, distinguishing it from traditional Lewis acids (e.g., AlCl₃, TiCl₄, BF₃) that undergo rapid hydrolysis and deactivation in aqueous environments [1]. Scandium acetate is explicitly listed alongside scandium sulfate [Sc₂(SO₄)₃], scandium chloride [ScCl₃], and scandium nitrate [Sc(NO₃)₃] as catalysts containing coordinating anions that maintain activity in water-containing reaction systems [1].

Water-tolerant catalysis Lewis acid Alkylene oxide hydration Green chemistry

Thermal Decomposition Multi-Step Pathway: Scandium Acetate Hydrate vs. Alternative Scandium Oxide Precursors

Scandium acetate hydrate undergoes a multi-step thermal decomposition process characterized by specific temperature ranges for each transformation stage [1] [2]. Heating to 285–305°C induces decomposition with release of acetic anhydride, which can be hydrolyzed to recover acetic acid [1]. Continued heating to 372°C yields scandium oxide (Sc₂O₃) [1]. Vendor data indicates initial decomposition above 200°C with acetic acid vapor release [2] . This stepwise thermal profile differs from alternative scandium oxide precursors (e.g., scandium nitrate, scandium chloride) that follow distinct decomposition routes with different gaseous byproducts and oxide morphology outcomes.

Thermal decomposition Scandium oxide Precursor chemistry Thermogravimetric analysis

Optimal Application Scenarios for Scandium Acetate Hydrate Based on Quantified Differentiation Evidence


Scandium Oxide Thin Film Deposition for Solid Oxide Fuel Cells and Optical Coatings

The defined thermal decomposition pathway of scandium acetate hydrate (onset >200°C, oxide formation at 372°C) enables controlled conversion to high-purity Sc₂O₃ films and powders [1] [2]. The compound's solubility in water and polar organic solvents (ethanol, methanol) makes it suitable for sol-gel processing, spin coating, and spray pyrolysis deposition techniques [2]. This application scenario directly leverages the differentiated thermal decomposition evidence from Section 3, wherein the acetate precursor offers a cleaner decomposition pathway compared to nitrate-based alternatives that evolve corrosive NOₓ gases. For SOFC electrolyte and optical coating applications where film purity and morphology critically influence ionic conductivity and optical transparency, scandium acetate hydrate provides a soluble, carbon-free-residue precursor pathway.

Aqueous-Phase Catalysis Requiring Water-Tolerant Lewis Acid Functionality

Scandium acetate hydrate functions as a water-tolerant Lewis acid catalyst in aqueous reaction environments, as documented in patent literature for alkylene oxide hydration and organic transformations [3]. This scenario applies where traditional Lewis acids (AlCl₃, TiCl₄, BF₃) undergo rapid hydrolysis and deactivation, necessitating stoichiometric usage or rigorous anhydrous conditions [3]. The hard Lewis acid character of Sc³⁺, established by its small ionic radius (74.5 pm) and HSAB classification, favors coordination with oxygen-donor substrates . Applications include aqueous-phase organic synthesis, green chemistry processes, and reactions requiring catalytic turnover in water-containing media where halide-based alternatives fail.

Scandium-Doped Optical and Electronic Ceramics Requiring Precise Ionic Radius Matching

The distinct ionic radius of Sc³⁺ (74.5 pm) relative to Y³⁺ (90 pm) and La³⁺ (103.2 pm) makes scandium acetate hydrate the necessary precursor for applications demanding specific lattice substitution [4]. This includes doping of laser host crystals (e.g., YSGG – Yttrium Scandium Gallium Garnet for Er,Cr:YSGG dental and surgical lasers), phosphor materials, and solid-state electrolytes where ionic radius mismatch with larger rare-earth cations would cause phase segregation or altered optical transition energies [5]. Substituting yttrium acetate for scandium acetate in these applications alters dopant incorporation efficiency and final material performance, as established by the ionic radius evidence in Section 3.

Self-Propagating High-Temperature Synthesis (SHS) of Scandium Oxide Powders

Scandium acetate hydrate has been directly studied as a fuel component in SHS precursor systems with scandium nitrate as the oxidant for scandium oxide powder production [6]. Comparative thermal analysis against scandium acetylacetonate and glycine fuel systems reveals distinct reaction initiation temperatures and exothermic profiles that influence powder morphology, crystallite size, and product purity [6]. This scenario is directly supported by the thermal analysis evidence in Section 3, providing a quantified basis for selecting acetate-based SHS formulations over alternative fuel systems when specific oxide powder characteristics are required.

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